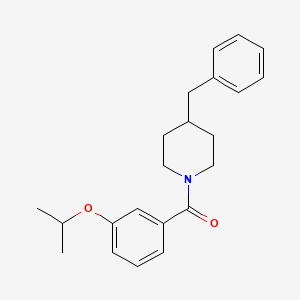
1-(3-bromo-2-fluoro-4-nitrophenyl)azepane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-bromo-2-fluoro-4-nitrophenyl)azepane is a chemical compound that belongs to the class of azepanes. It has been widely used in scientific research due to its unique properties.
Mecanismo De Acción
1-(3-bromo-2-fluoro-4-nitrophenyl)azepane works by binding to the sigma-1 receptor and modulating its activity. The sigma-1 receptor is a chaperone protein that is involved in the regulation of various ion channels, enzymes, and signaling pathways. By binding to the sigma-1 receptor, 1-(3-bromo-2-fluoro-4-nitrophenyl)azepane can alter the function of these targets and produce a variety of physiological effects.
Biochemical and Physiological Effects:
1-(3-bromo-2-fluoro-4-nitrophenyl)azepane has been shown to produce a variety of biochemical and physiological effects. It has been shown to modulate the release of neurotransmitters such as dopamine, serotonin, and glutamate, which are involved in the regulation of mood, cognition, and addiction. It has also been shown to reduce the activity of certain ion channels, which can lead to decreased pain perception. Additionally, 1-(3-bromo-2-fluoro-4-nitrophenyl)azepane has been shown to have anti-inflammatory and neuroprotective effects, which may make it a useful tool in the treatment of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1-(3-bromo-2-fluoro-4-nitrophenyl)azepane is its selectivity for the sigma-1 receptor. This allows researchers to study the function of this receptor in isolation and gain a better understanding of its role in various diseases. Additionally, 1-(3-bromo-2-fluoro-4-nitrophenyl)azepane is relatively easy to synthesize and purify, making it a cost-effective tool for scientific research. However, one limitation of 1-(3-bromo-2-fluoro-4-nitrophenyl)azepane is that it is not very water-soluble, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are many potential future directions for research involving 1-(3-bromo-2-fluoro-4-nitrophenyl)azepane. One area of interest is the development of new treatments for diseases such as depression, anxiety, and addiction that target the sigma-1 receptor. Additionally, researchers may investigate the use of 1-(3-bromo-2-fluoro-4-nitrophenyl)azepane as a tool to study the function of other chaperone proteins in the brain. Finally, researchers may investigate the use of 1-(3-bromo-2-fluoro-4-nitrophenyl)azepane in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Métodos De Síntesis
The synthesis of 1-(3-bromo-2-fluoro-4-nitrophenyl)azepane involves the reaction of 3-bromo-2-fluoro-4-nitrophenylamine with 1-bromoheptane in the presence of a base. The reaction is carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under reflux conditions. The product is then purified using column chromatography.
Aplicaciones Científicas De Investigación
1-(3-bromo-2-fluoro-4-nitrophenyl)azepane has been used in scientific research as a tool to study the function of certain receptors in the brain. It has been shown to selectively bind to the sigma-1 receptor, which is involved in a variety of physiological processes such as pain perception, mood regulation, and addiction. By studying the interactions between 1-(3-bromo-2-fluoro-4-nitrophenyl)azepane and the sigma-1 receptor, researchers can gain a better understanding of the role of this receptor in various diseases and develop new treatments.
Propiedades
IUPAC Name |
1-(3-bromo-2-fluoro-4-nitrophenyl)azepane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrFN2O2/c13-11-9(16(17)18)5-6-10(12(11)14)15-7-3-1-2-4-8-15/h5-6H,1-4,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOVNGCZLJYHXRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=C(C(=C(C=C2)[N+](=O)[O-])Br)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Bromo-2-fluoro-4-nitrophenyl)azepane | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl 4-({[3-(4-methoxybenzyl)-1-methyl-5-oxo-2-thioxo-4-imidazolidinyl]acetyl}amino)benzoate](/img/structure/B5210209.png)
![1-[4-(2,6-dimethylphenoxy)butyl]-1H-imidazole oxalate](/img/structure/B5210215.png)
![methyl 2,2-dimethyl-5-[(3-methyl-5-isoxazolyl)carbonyl]-4,6-dioxocyclohexanecarboxylate](/img/structure/B5210222.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~,N~1~-diethyl-N~2~-(4-fluorobenzyl)glycinamide](/img/structure/B5210231.png)
![5-[3-bromo-4-(dimethylamino)benzylidene]-1-(4-ethoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5210236.png)

![5-{[6-(1-azocanylcarbonyl)imidazo[2,1-b][1,3]thiazol-5-yl]methyl}-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B5210256.png)
![cyclohexyl (4-oxo-6-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)acetate](/img/structure/B5210264.png)
![tetrahydro-2-furanylmethyl 4-[2-(benzyloxy)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5210267.png)
![3-chloro-N-{[(2,5-dichlorophenyl)amino]carbonothioyl}-1-benzothiophene-2-carboxamide](/img/structure/B5210273.png)
![2-chloro-N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}benzamide](/img/structure/B5210288.png)
![N-(2-methoxyphenyl)-2-[(4-methylbenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B5210302.png)
![N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-phenylmethanesulfonamide](/img/structure/B5210314.png)